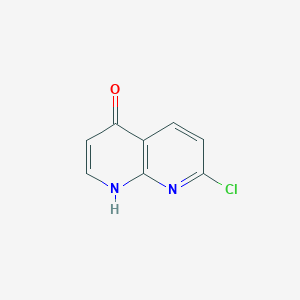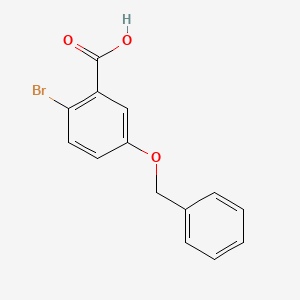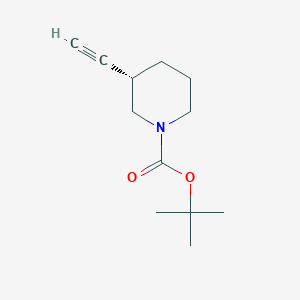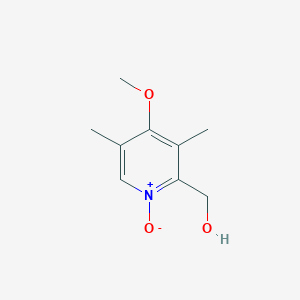
2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide
Descripción general
Descripción
“2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide”, also known as “4-Methoxy-3,5-dimethyl-2-pyridinemethanol”, is a pyridine derivative . It has the empirical formula C9H13NO2 and a molecular weight of 167.21 .
Molecular Structure Analysis
The molecular structure of “2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide” consists of a pyridine ring with methoxy (OCH3) and methyl (CH3) substituents. The exact 3D structure is not provided in the available resources .Physical And Chemical Properties Analysis
“2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide” is a solid at room temperature . It has a melting point of 56.5-60.5 °C . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 289.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación
Large-Scale Synthesis : A study by Rejman, Erbs, and Rosenberg (2000) detailed a simple procedure for the large-scale synthesis of 4-methoxy-2-pyridinemethanol 1-oxide. This compound is crucial in the modern triester synthesis of oligonucleotides, providing a high-purity, stable product in satisfactory yield (Rejman, Erbs, & Rosenberg, 2000).
Synthesis Improvement : Xia Liang (2007) improved the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine, a derivative of the compound, using a selective chlorinating reagent under mild conditions (Xia Liang, 2007).
Quantitative Determination in Drug Substances : A GC-MS method was developed by Reddy et al. (2011) for determining residuals of 4-Methoxy-2,3,5-Trimethyl pyridine N-oxide in Esomeprazole magnesium, a drug substance. This method proved sensitive and accurate for quantifying residual genotoxic impurities (Reddy et al., 2011).
Crystal Structures and Syntheses : Ma et al. (2018) reported the syntheses and crystal structures of derivatives of 2-Chloromethyl-3,5-dimethyl-4-methoxy-pyridines. Their research provided insights into the crystallography and molecular interactions of these compounds (Ma et al., 2018).
Corrosion Inhibition : In the field of industrial chemistry, Dohare et al. (2018) synthesized pyrazolo-pyridine derivatives, including compounds with the 4-methoxy-3,5-dimethyl group. These compounds showed high efficiency as corrosion inhibitors for mild steel in acidic environments (Dohare et al., 2018).
Antioxidant Properties : Wijtmans et al. (2004) synthesized a series of 6-substituted-2,4-dimethyl-3-pyridinols, including the methoxy derivative. These compounds exhibited significant antioxidant properties, making them relevant in pharmacological research (Wijtmans et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
(4-methoxy-3,5-dimethyl-1-oxidopyridin-1-ium-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-6-4-10(12)8(5-11)7(2)9(6)13-3/h4,11H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKMBSVFPQCHBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)CO)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50740126 | |
| Record name | (4-Methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50740126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridinemethanol, 4-methoxy-3,5-dimethyl-, 1-oxide | |
CAS RN |
287118-45-0 | |
| Record name | (4-Methoxy-3,5-dimethyl-1-oxo-1lambda~5~-pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50740126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



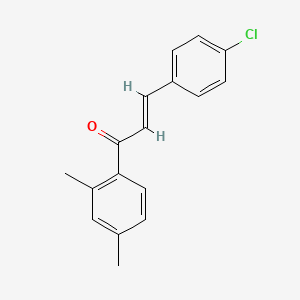
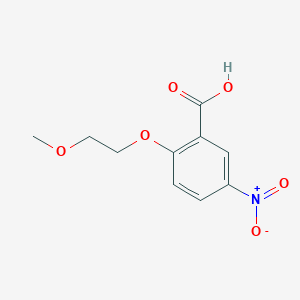



![3-Oxa-6-aza-bicyclo[3.1.1]heptane](/img/structure/B3121444.png)
